Cas no 2137825-37-5 (1H-Pyrrole-3-carboxylic acid, 1-methyl-4-(1-methylethyl)-, methyl ester)

1H-Pyrrole-3-carboxylic acid, 1-methyl-4-(1-methylethyl)-, methyl ester 化学的及び物理的性質
名前と識別子
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- 1H-Pyrrole-3-carboxylic acid, 1-methyl-4-(1-methylethyl)-, methyl ester
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- インチ: 1S/C10H15NO2/c1-7(2)8-5-11(3)6-9(8)10(12)13-4/h5-7H,1-4H3
- InChIKey: NRVQNEZBXTXRLO-UHFFFAOYSA-N
- SMILES: N1(C)C=C(C(C)C)C(C(OC)=O)=C1
1H-Pyrrole-3-carboxylic acid, 1-methyl-4-(1-methylethyl)-, methyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-696938-2.5g |
methyl 1-methyl-4-(propan-2-yl)-1H-pyrrole-3-carboxylate |
2137825-37-5 | 2.5g |
$1848.0 | 2023-03-10 | ||
Enamine | EN300-696938-5.0g |
methyl 1-methyl-4-(propan-2-yl)-1H-pyrrole-3-carboxylate |
2137825-37-5 | 5.0g |
$2732.0 | 2023-03-10 | ||
Enamine | EN300-696938-10.0g |
methyl 1-methyl-4-(propan-2-yl)-1H-pyrrole-3-carboxylate |
2137825-37-5 | 10.0g |
$4052.0 | 2023-03-10 | ||
Enamine | EN300-696938-0.05g |
methyl 1-methyl-4-(propan-2-yl)-1H-pyrrole-3-carboxylate |
2137825-37-5 | 0.05g |
$792.0 | 2023-03-10 | ||
Enamine | EN300-696938-1.0g |
methyl 1-methyl-4-(propan-2-yl)-1H-pyrrole-3-carboxylate |
2137825-37-5 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-696938-0.5g |
methyl 1-methyl-4-(propan-2-yl)-1H-pyrrole-3-carboxylate |
2137825-37-5 | 0.5g |
$905.0 | 2023-03-10 | ||
Enamine | EN300-696938-0.1g |
methyl 1-methyl-4-(propan-2-yl)-1H-pyrrole-3-carboxylate |
2137825-37-5 | 0.1g |
$829.0 | 2023-03-10 | ||
Enamine | EN300-696938-0.25g |
methyl 1-methyl-4-(propan-2-yl)-1H-pyrrole-3-carboxylate |
2137825-37-5 | 0.25g |
$867.0 | 2023-03-10 |
1H-Pyrrole-3-carboxylic acid, 1-methyl-4-(1-methylethyl)-, methyl ester 関連文献
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
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Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376
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Tsz-Ki Lau,Philip C. Y. Chow,Ningning Wu,Dan Su,Huifeng Meng,Chao Ma,Tao Liu,Xinhui Zou,Kam Sing Wong,Xinhui Lu,He Yan J. Mater. Chem. A, 2020,8, 3676-3685
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
1H-Pyrrole-3-carboxylic acid, 1-methyl-4-(1-methylethyl)-, methyl esterに関する追加情報
Introduction to 1H-Pyrrole-3-carboxylic acid, 1-methyl-4-(1-methylethyl)-, methyl ester (CAS No. 2137825-37-5)
1H-Pyrrole-3-carboxylic acid, 1-methyl-4-(1-methylethyl)-, methyl ester, identified by the CAS number 2137825-37-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyrrole derivatives family, which is renowned for its diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly its ester functionality and the presence of two alkyl groups at the 1-position and 4-position respectively, contribute to its unique chemical properties and biological relevance.
The synthesis and characterization of 1H-Pyrrole-3-carboxylic acid, 1-methyl-4-(1-methylethyl)-, methyl ester involve sophisticated organic reactions that highlight the compound's versatility. The ester group at the 3-position of the pyrrole ring enhances its solubility in various solvents, making it more amenable for further chemical modifications and biological assays. Additionally, the methyl and isobutyl substituents at the 1-position and 4-position introduce steric hindrance and electronic effects that can modulate the compound's reactivity and interactions with biological targets.
In recent years, pyrrole derivatives have been extensively studied due to their role as key intermediates in the development of drugs targeting various diseases. The structural motif of pyrrole is a core component in several pharmacologically active molecules, including antiviral, anticancer, and anti-inflammatory agents. The specific substitution pattern in 1H-Pyrrole-3-carboxylic acid, 1-methyl-4-(1-methylethyl)-, methyl ester makes it a promising candidate for further exploration in drug discovery.
One of the most compelling aspects of this compound is its potential as a scaffold for designing novel therapeutic agents. Researchers have leveraged pyrrole derivatives to develop molecules that interact with specific enzymes and receptors involved in disease pathways. For instance, studies have shown that certain pyrrole-based compounds can inhibit proteases that are overexpressed in cancer cells or modulate cytokine production in inflammatory conditions. The unique structural features of 1H-Pyrrole-3-carboxylic acid, 1-methyl-4-(1-methylethyl)-, methyl ester may enable it to exhibit similar inhibitory effects while minimizing off-target interactions.
The pharmacokinetic properties of 1H-Pyrrole-3-carboxylic acid, 1-methyl-4-(1-methylethyl)-, methyl ester are also of great interest. The presence of an ester group can influence metabolic pathways, potentially affecting the compound's bioavailability and duration of action. Advanced computational methods, such as molecular docking and pharmacokinetic modeling, have been employed to predict how this compound might behave within biological systems. These studies provide valuable insights into optimizing its pharmacological profile for clinical applications.
Recent experimental investigations have begun to unravel the biological activities of 1H-Pyrrole-3-carboxylic acid, 1-methyl-4-(1-methylethyl)-, methyl ester. In vitro assays have demonstrated its potential to interact with various biomolecules, including enzymes and receptors relevant to neurological disorders. For example, preliminary data suggest that this compound may exhibit neuroprotective effects by modulating oxidative stress pathways or inhibiting aberrant protein aggregation associated with neurodegenerative diseases like Alzheimer's and Parkinson's. Such findings underscore the importance of further exploring its therapeutic potential.
The role of 1H-Pyrrole-3-carboxylic acid, 1-methyl-4-(1-methylethyl)-, methyl ester in drug development extends beyond its direct biological activity. It serves as a versatile building block for synthesizing more complex molecules with tailored properties. By modifying different functional groups or introducing additional substituents, chemists can generate libraries of derivatives with enhanced efficacy or selectivity. This approach aligns with modern drug discovery strategies that emphasize structure-based design and high-throughput screening.
The synthesis of 1H-Pyrrole-3-carboxylic acid, 1-methyl-4-(1-methylethyl)-, methyl ester involves multi-step organic transformations that showcase advanced synthetic methodologies. Key steps include condensation reactions to form the pyrrole core followed by selective alkylation at the desired positions. The introduction of the ester group typically requires nucleophilic acyl substitution or transesterification techniques. These synthetic routes highlight the compound's complexity and the expertise required to produce it in high purity.
Quality control and analytical characterization are critical aspects of working with 1H-Pyrrole-3-carboxylic acid, 1-methyl-4-(1-methylethyl)-, methyl ester. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are employed to confirm its identity and purity. These analytical methods provide detailed information about its molecular structure and ensure that it meets the stringent standards required for pharmaceutical applications.
The future prospects for 1H-Pyrrole-3-carboxylic acid, 1-methyl-4-(1-methylethyl)-, methyl ester are promising given its unique structural features and potential biological activities. Ongoing research aims to elucidate its mechanism of action through detailed biochemical studies and animal models. Collaborative efforts between chemists and biologists will be essential in translating laboratory findings into clinical trials where its therapeutic efficacy can be rigorously evaluated.
In conclusion,cas no2137825-37-5 represents a significant advancement in pharmaceutical chemistry with potential applications across multiple therapeutic areas. Its structural complexity combined with promising biological activities makes it a valuable asset in drug discovery pipelines. As research progresses,cas no2137825-37-5 will continue to play a crucial role in developing innovative treatments for human diseases.
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